1-[2,4-dimethyl-5-(piperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone
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Overview
Description
1-[2,4-dimethyl-5-(piperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone is a complex organic compound that features a pyrrole ring substituted with a piperidine-1-carbonyl group and an ethanone moiety
Preparation Methods
The synthesis of 1-[2,4-dimethyl-5-(piperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,4-dimethylpyrrole with piperidine-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The resulting intermediate is then subjected to further reactions to introduce the ethanone group, often through acylation reactions using acetyl chloride or acetic anhydride .
Chemical Reactions Analysis
1-[2,4-dimethyl-5-(piperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-[2,4-dimethyl-5-(piperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Biology: It is used in biochemical assays to study enzyme kinetics and inhibition, providing insights into metabolic pathways and disease mechanisms.
Mechanism of Action
The mechanism of action of 1-[2,4-dimethyl-5-(piperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone involves its interaction with specific molecular targets. The piperidine-1-carbonyl group can form hydrogen bonds and hydrophobic interactions with active sites of enzymes or receptors, modulating their activity. The pyrrole ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity. These interactions can lead to the inhibition or activation of biological pathways, depending on the target .
Comparison with Similar Compounds
1-[2,4-dimethyl-5-(piperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone can be compared with other similar compounds such as:
Pyrrole derivatives: These compounds share the pyrrole ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Piperidine derivatives: Compounds with the piperidine ring exhibit different pharmacological activities based on the nature of their substituents.
Ethanone derivatives: These compounds have the ethanone group, which influences their reactivity and interactions with biological targets.
By comparing these compounds, researchers can identify the unique features of this compound that contribute to its specific applications and effectiveness in various fields.
Properties
IUPAC Name |
1-[2,4-dimethyl-5-(piperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-9-12(11(3)17)10(2)15-13(9)14(18)16-7-5-4-6-8-16/h15H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHARECWEKEPBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)C)C)C(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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